molecular formula C9H12BNO4 B065024 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid CAS No. 179055-26-6

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

Cat. No. B065024
M. Wt: 209.01 g/mol
InChI Key: PISDDPDFGJLSQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related organoboron compounds often involves reactions between sterically hindered N,N'-dihydroxyaminals and phenylboronic acid, yielding complex structures such as 1,3,5-trioxa-6,8-diaza-2,4-diboracyclooctanes. These reactions demonstrate the versatility and reactivity of phenylboronic acids in forming cyclic and acyclic structures under specific conditions (Kliegel et al., 1993). The synthesis routes typically involve multiple steps, including reduction, acylation, and hydrolysis, with the structural integrity confirmed through techniques like NMR spectroscopy (Zhang Da, 2015).

Molecular Structure Analysis

Organoboron compounds exhibit a wide range of molecular structures, from simple linear to complex cyclic systems. The structure is significantly influenced by the specific substituents and their interactions. For example, the formation of cyclic structures such as 1,7-dimethyl-3,5-diphenyl-2,4,6-trioxa-7-aza-1-azonia-3-bora-5-boratabicyclo[3.3.0]octane indicates the ability of these compounds to form rings through reactions with phenylboronic acid, showcasing the diverse structural capabilities of organoboron chemistry (Kliegel et al., 1989).

Chemical Reactions and Properties

Phenylboronic acids participate in a variety of chemical reactions, including dehydrative condensation with carboxylic acids and amines, highlighting their role as catalysts in forming amide bonds. Such reactions are essential for synthesizing complex organic molecules and have implications in developing pharmaceuticals and polymers. The cooperative catalysis involving arylboronic acid demonstrates its utility in enhancing reaction efficiency and selectivity (Ishihara & Lu, 2016).

Physical Properties Analysis

The physical properties of organoboron compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. The specific physical properties depend on the molecular structure, which can be influenced by the nature of the substituents and the overall molecular geometry. Research into the vibrational studies of similar compounds, like 4-Carboxy Phenylboronic acid, through spectroscopic methods provides insights into the bonding and structural aspects that define their physical characteristics (Dikmen & Alver, 2021).

Scientific Research Applications

Supramolecular Assemblies 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid and related phenylboronic acids have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through O–H⋯N hydrogen bonds between hetero N-atoms and the boronic acid group, showcasing the potential of phenylboronic acids in creating intricate molecular structures with specific functionalities (Pedireddi & Seethalekshmi, 2004).

Photodynamic Therapy Phenylboronic acids, including derivatives similar to 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, have been investigated for their applications in photodynamic therapy. For instance, a novel lutetium(III) acetate phthalocyanine with phenylboronic acid substitution showed promising properties as potential photosensitizers for cancer treatment, highlighting the versatility of phenylboronic acids in medical applications (Al-Raqa, Köksoy, & Durmuş, 2017).

Carbohydrate Recognition A new class of carbohydrate-binding boronic acids has been developed, with improved solubility and the ability to complex glycosides under neutral conditions. This advancement underscores the potential of phenylboronic acids in developing selective receptors and sensors for cell-surface glycoconjugates, which could have significant implications in biological and medical research (Dowlut & Hall, 2006).

Dynamic Polymer Gels Phenylboronic acid derivatives have been employed in the creation of dynamic polymer gels capable of reversible sol-gel transitions. These gels demonstrate unique self-healing properties and the ability to undergo phase transitions controlled by environmental pH, suggesting their potential in bioresponsive applications (Xu et al., 2011).

Layer-by-Layer Assembly Phenylboronic acid-derivatized chitosan has been used in layer-by-layer assembly with poly(vinyl alcohol), driven by ester formation between phenylboronic acid and PVA. This method allows for controlled assembly under pH regulation, opening avenues for the development of advanced materials with specific properties (Zhang et al., 2016).

Catalysis Phenylboronic acids have been shown to catalyze dehydrative condensation between carboxylic acids and amines, with implications for peptide synthesis and other chemical transformations. The efficiency of these catalysts highlights the role of phenylboronic acids in facilitating complex chemical reactions (Wang, Lu, & Ishihara, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISDDPDFGJLSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394910
Record name 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid

CAS RN

179055-26-6
Record name 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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